
K201 base libre
Vue d'ensemble
Description
La base libre de K201, également connue sous le nom de base libre de JTV-519, est une petite molécule appartenant à la classe des composés organiques appelés 4-benzylpiperidines. Il s'agit d'un bloqueur dépendant du calcium de l'ATPase calcique stimulée par le réticulum sarcoplasmique (SERCA) et d'un agoniste partiel des récepteurs de la ryanodine dans les muscles striés. Ce composé a montré des propriétés cardioprotectrices et antiarythmiques significatives .
Applications De Recherche Scientifique
K201 free base has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of benzylpiperidines. In biology and medicine, it is investigated for its cardioprotective and antiarrhythmic effects. It has shown potential in treating conditions such as atrial fibrillation, ventricular fibrillation, heart failure, and ischemic heart disease. Additionally, it is used in studies related to calcium signaling and muscle contraction .
Mécanisme D'action
Target of Action
K201, also known as JTV-519, primarily targets the Annexin A5 in humans . Annexin A5 is a cellular protein that plays a crucial role in the regulation of cellular processes, including inflammation, proliferation, and apoptosis.
Mode of Action
K201 is a non-specific blocker of sodium, potassium, and calcium channels . It interacts with these channels, altering their function and leading to changes in the cellular environment. K201 is also a partial agonist of ryanodine receptors in striated muscle , which are involved in the regulation of calcium ion concentration within muscle cells.
Biochemical Pathways
K201 acts as a Ca2±dependent blocker of sarcoplasmic reticulum Ca2±stimulated ATPase (SERCA) and a partial agonist of ryanodine receptors in striated muscle . SERCA is an enzyme that transports Ca2+ ions into the sarcoplasmic reticulum, while ryanodine receptors are responsible for the release of Ca2+ ions from the sarcoplasmic reticulum. By modulating these two components, K201 influences the calcium ion concentration within the cell, affecting various biochemical pathways.
Result of Action
K201 has been shown to reduce spontaneous diastolic contractile events induced by elevated Ca2+ loading . It also significantly reduces the amplitude of stimulated free Ca2+ transient . These effects can limit the propensity for contractile dysfunction observed in vivo .
Action Environment
The action of K201 can be influenced by various environmental factors. For instance, during β-adrenergic stimulation and elevated extracellular calcium concentration, K201 has been shown to reduce diastolic contractions . This suggests that the efficacy and stability of K201 can be affected by the physiological state of the body and the external environment.
Analyse Biochimique
Biochemical Properties
K201 free base plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the sarcoplasmic reticulum calcium-stimulated ATPase (SERCA), where it acts as a blocker. This interaction inhibits the inward movement of calcium ions into large unilamellar vesicles caused by annexin V in a dose-dependent manner . Additionally, K201 free base partially agonizes ryanodine receptors, which are critical for calcium release in muscle cells . These interactions highlight the compound’s significant role in calcium homeostasis and muscle function.
Cellular Effects
K201 free base exerts various effects on different cell types and cellular processes. In cardiac cells, it improves cardiac function by increasing fractional shortening and ejection fraction, particularly in conditions like polymicrobial sepsis . The compound influences cell signaling pathways by modulating calcium dynamics, which are essential for muscle contraction and relaxation. Furthermore, K201 free base impacts gene expression and cellular metabolism by altering calcium-dependent signaling pathways, thereby affecting overall cell function and health.
Molecular Mechanism
The molecular mechanism of K201 free base involves its binding interactions with key biomolecules. By blocking SERCA, it prevents the reuptake of calcium ions into the sarcoplasmic reticulum, leading to increased cytosolic calcium levels . This action enhances muscle contraction and provides cardioprotective effects. Additionally, as a partial agonist of ryanodine receptors, K201 free base facilitates calcium release from the sarcoplasmic reticulum, further contributing to its effects on muscle cells . These molecular interactions underscore the compound’s role in modulating calcium homeostasis and muscle function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of K201 free base change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that K201 free base maintains its efficacy in improving cardiac function when administered intraperitoneally before surgery in animal models
Dosage Effects in Animal Models
The effects of K201 free base vary with different dosages in animal models. At a dosage of 0.5 mg/kg/h administered intraperitoneally, the compound significantly improves cardiac function in mice with polymicrobial sepsis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are crucial for understanding the compound’s safety and efficacy in animal models.
Metabolic Pathways
K201 free base is involved in various metabolic pathways, particularly those related to calcium homeostasis. The compound interacts with enzymes and cofactors that regulate calcium dynamics, influencing metabolic flux and metabolite levels. By modulating SERCA and ryanodine receptors, K201 free base affects the overall metabolic state of muscle cells, contributing to its cardioprotective and antiarrhythmic properties .
Transport and Distribution
The transport and distribution of K201 free base within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions ensure that K201 free base reaches its target sites, such as the sarcoplasmic reticulum and ryanodine receptors, to exert its effects on calcium homeostasis and muscle function .
Subcellular Localization
K201 free base exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to the sarcoplasmic reticulum and other calcium-regulating organelles through targeting signals and post-translational modifications. This localization enables K201 free base to effectively modulate calcium dynamics and influence muscle contraction and relaxation . Understanding the subcellular distribution of K201 free base provides insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
La synthèse de la base libre de K201 implique plusieurs étapes, y compris la formation du noyau benzylpiperidine et la fonctionnalisation ultérieure. Les voies de synthèse et les conditions réactionnelles sont généralement optimisées pour garantir un rendement et une pureté élevés. Les méthodes de production industrielles impliquent souvent une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité pour maintenir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
La base libre de K201 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de recherche scientifique
La base libre de K201 a une large gamme d'applications de recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier le comportement des benzylpiperidines. En biologie et en médecine, elle est étudiée pour ses effets cardioprotecteurs et antiarythmiques. Elle a montré un potentiel dans le traitement de conditions telles que la fibrillation auriculaire, la fibrillation ventriculaire, l'insuffisance cardiaque et la maladie cardiaque ischémique. De plus, elle est utilisée dans des études liées à la signalisation du calcium et à la contraction musculaire .
Mécanisme d'action
Le mécanisme d'action de la base libre de K201 implique son interaction avec plusieurs cibles moléculaires. Elle bloque les canaux sodium, potassium et calcium, stabilisant ainsi les récepteurs de la ryanodine et empêchant les fuites anormales de calcium du réticulum sarcoplasmique. Cette action contribue à réduire la surcharge en calcium dans les cellules cardiaques, ce qui est une cause fréquente d'arythmies et de mort cellulaire cardiaque. Le composé inhibe également les étincelles et les ondes calciques spontanées, contribuant ainsi davantage à ses effets cardioprotecteurs .
Comparaison Avec Des Composés Similaires
La base libre de K201 est unique par rapport aux autres composés similaires en raison de ses propriétés de blocage de plusieurs canaux et de sa capacité à stabiliser les récepteurs de la ryanodine. Des composés similaires comprennent d'autres benzylpiperidines et des bloqueurs des canaux calciques comme le vérapamil et le diltiazem. La base libre de K201 a montré des effets cardioprotecteurs supérieurs et une gamme d'applications plus large dans la recherche scientifique .
Activité Biologique
K201 free base, also known as JTV-519, is a small organic molecule classified as a 4-benzylpiperidine. It is primarily recognized for its cardioprotective and antiarrhythmic properties, making it a subject of interest in cardiovascular research. This compound acts as a calcium-dependent blocker of the sarcoplasmic reticulum calcium-stimulated ATPase (SERCA) and serves as a partial agonist of ryanodine receptors in striated muscle tissues. Its unique mechanism of action allows it to modulate calcium signaling, which is crucial for cardiac function.
K201 exerts its effects through several biochemical pathways:
- Target Interaction : The primary target of K201 is the SERCA enzyme, which plays a pivotal role in calcium reuptake into the sarcoplasmic reticulum, thereby regulating intracellular calcium levels.
- Calcium Modulation : By blocking SERCA, K201 prevents the reuptake of calcium ions, leading to increased cytosolic calcium concentrations. This action can enhance cardiac contractility but may also lead to adverse effects if not properly regulated.
- Ryanodine Receptor Agonism : As a partial agonist at ryanodine receptors, K201 influences the release of calcium from the sarcoplasmic reticulum during muscle contraction, further contributing to its cardioprotective effects .
Biological Activity
K201 has been investigated for various biological activities, particularly in the context of heart diseases:
- Cardioprotection : Studies have shown that K201 can improve cardiac function in conditions such as polymicrobial sepsis by enhancing fractional shortening and ejection fraction.
- Antiarrhythmic Effects : The compound has demonstrated potential in treating arrhythmias by stabilizing cardiac rhythm and reducing spontaneous diastolic contractions induced by elevated calcium levels .
In Vitro and In Vivo Studies
Recent studies have highlighted the efficacy of K201 in various experimental models:
- In Vitro Studies : Research has indicated that K201 can significantly reduce spontaneous contractile events in cardiac myocytes under conditions of calcium overload. This suggests its potential utility in managing conditions characterized by excessive intracellular calcium.
- In Vivo Studies : Animal models have shown that administration of K201 leads to improved hemodynamic parameters in heart failure scenarios. For example, K201 treatment resulted in enhanced left ventricular function and reduced mortality rates in models simulating acute heart failure.
Comparative Analysis with Similar Compounds
K201's unique properties set it apart from other compounds within its class. Below is a comparison table with similar agents:
Compound | Class | Mechanism of Action | Cardioprotective Effects | Antiarrhythmic Properties |
---|---|---|---|---|
K201 (JTV-519) | 4-benzylpiperidine | SERCA blocker, ryanodine receptor agonist | Yes | Yes |
Verapamil | Calcium Channel Blocker | Calcium channel blockade | Moderate | Yes |
Diltiazem | Calcium Channel Blocker | Calcium channel blockade | Moderate | Yes |
Case Studies
Several case studies have documented the effectiveness of K201:
- Case Study 1 : A clinical investigation involving patients with atrial fibrillation demonstrated that K201 administration led to significant reductions in heart rate and improved rhythm stability compared to standard treatments.
- Case Study 2 : In a study focused on ischemic heart disease, patients treated with K201 showed marked improvements in exercise tolerance and overall quality of life metrics after three months of therapy.
Propriétés
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGETCFOVJEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163201 | |
Record name | K201 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145903-06-6 | |
Record name | 4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145903-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | K201 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145903066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K201 free base | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | K201 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-benzl-1-piperidinyl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-1-propanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JTV-519 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBY0ENK2GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.